

A Technical Guide to ANTAQ's Port Concession Models in Brazil

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This technical guide provides an in-depth overview of the port concession models managed by the Brazilian National Waterway Transportation Agency (**ANTAQ**). It details the governing legal and regulatory frameworks, outlines the primary concession modalities, and presents the methodologies for project viability assessment and public bidding. This document is intended for researchers and professionals seeking a comprehensive understanding of the mechanisms driving private investment and modernization in Brazil's port infrastructure.

Introduction to the Brazilian Port Sector Framework

Brazil's port sector operates under a landlord port model, where the port infrastructure is publicly owned, and terminal operations are frequently managed by private companies. This system was significantly reshaped by Law No. 12,815/2013, known as the "Ports Law," which aimed to increase competition, attract private investment, and modernize the country's port infrastructure.^[1] The Agência Nacional de Transportes Aquaviários (**ANTAQ**) is the regulatory body responsible for overseeing the sector, implementing federal policies, conducting bidding processes for concessions, and ensuring contractual compliance.^[2]

Core Port Concession Models

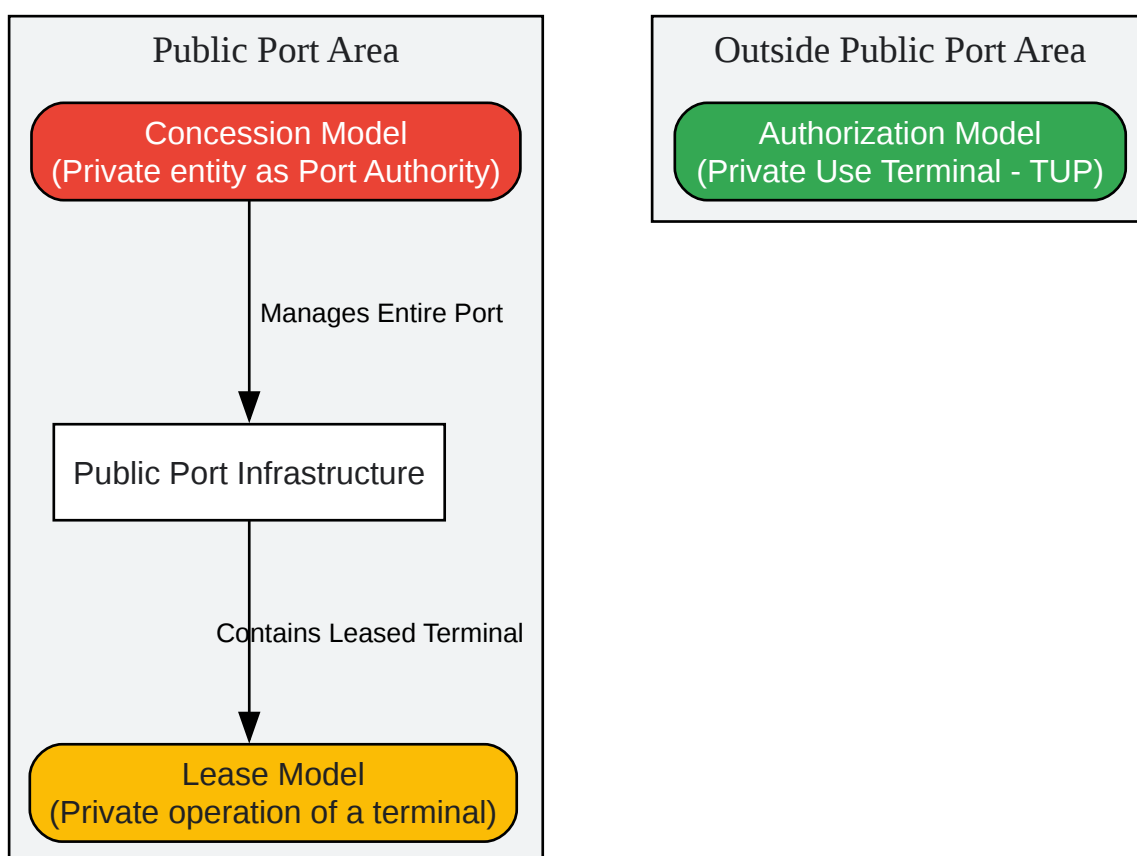
The Brazilian framework provides for three primary models for private sector participation in port activities, each with a distinct scope and application.^[3]^[4]

- **Concession (Concessão):** This is the most comprehensive model, where the private sector is granted the right to manage and operate an entire public port, effectively performing the role

of the Port Authority. This model was contemplated in the Ports Law and has been implemented to bring private management expertise to the entire port complex.[3]

- Lease (Arrendamento): This is the most common model for private investment. It involves leasing specific areas and terminals within the perimeter of a public (organized) port for the handling and storage of cargo.[4] Lease contracts have defined terms, typically 25 to 35 years, and require the private operator to make specified investments in infrastructure and equipment.[4][5]
- Authorization (Autorização): This model applies to the development and operation of private-use terminals (TUPs) located outside of the public port area. The Ports Law increased the competitiveness of TUPs by allowing them to handle third-party cargo, which has made investments in these private ports more attractive.[1][6]

The following diagram illustrates the structural differences between the three primary models for private participation in the Brazilian port sector.



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Core models for private participation in Brazilian ports.

Methodologies and Protocols

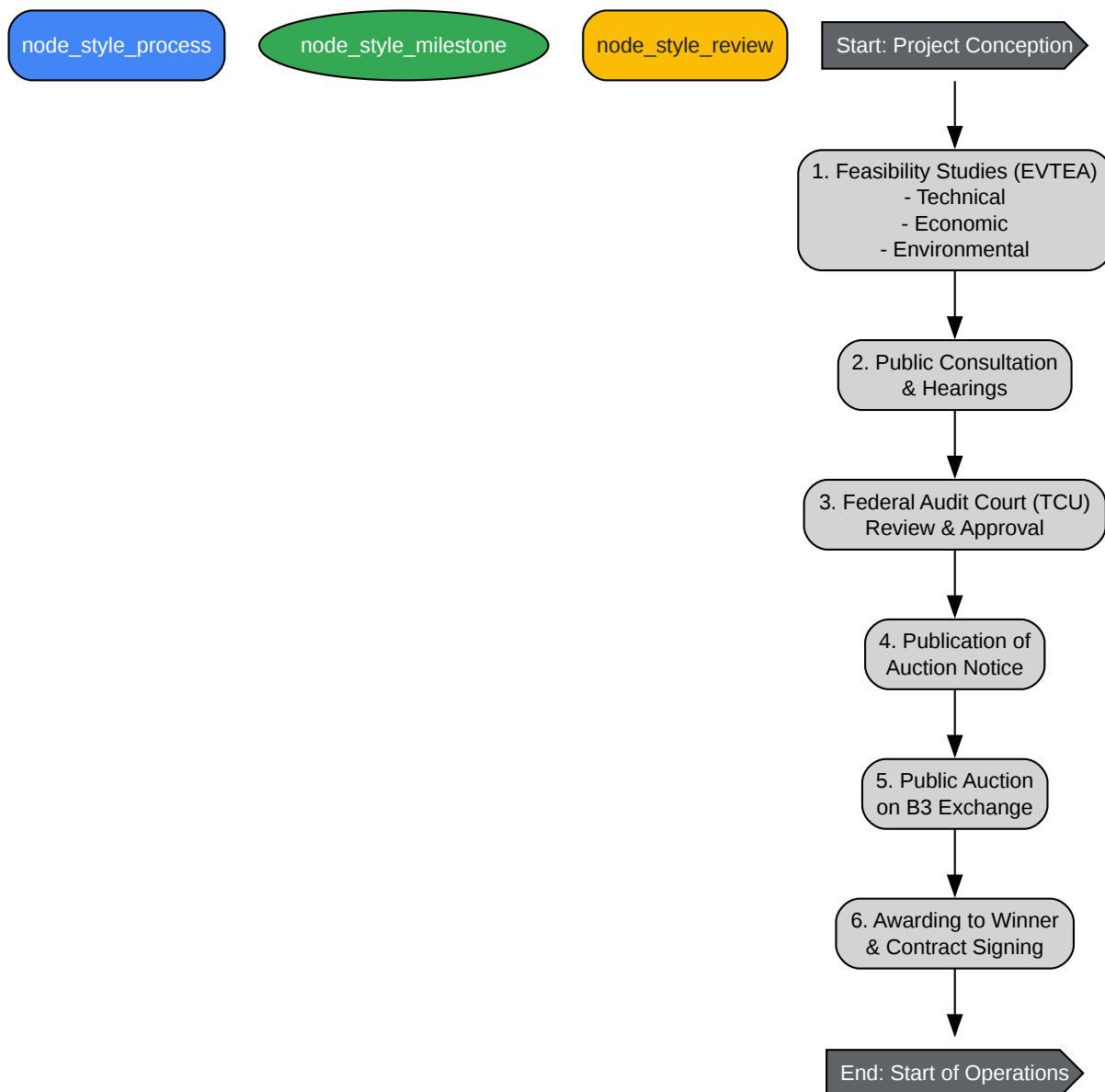
The process for establishing a new port lease or concession is highly regulated and follows a series of structured protocols designed to ensure transparency, viability, and alignment with public interest.

Before any new port lease is auctioned, a comprehensive Technical, Economic, and Environmental Feasibility Study (EVTEA) must be developed.^[7] The methodology for these studies is detailed in **ANTAQ** Resolution No. 85/2022, which consolidated and updated previous regulations.^{[1][3][7][8]}

Key requirements for an EVTEA include:

- **Alignment with Planning Documents:** The study must be consistent with the port's Development and Zoning Plan (PDZ).^{[1][3]}
- **Macroeconomic Scenarios:** The financial models must project cash flows based on at least three distinct macroeconomic scenarios: a probable/optimistic case, a conservative/pessimistic case, and a baseline case.^{[1][3]}
- **Investment Amortization:** The proposed lease term, which cannot exceed 35 years initially, must be sufficient to allow for the full amortization of the planned investments.^{[1][3]}
- **Financial Modeling:** The valuation of the concession is typically based on a Discounted Cash Flow (DCF) methodology to determine the net present value of the project.^[9]

The bidding process for port concessions and leases is managed by **ANTAQ** and is designed to be competitive.^[10] The typical workflow from initial planning to the start of operations is outlined below.



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Workflow for the Brazilian port concession/lease process.

The selection criterion in auctions is often a hybrid model, combining the highest grant payment (outorga) to the government with the lowest proposed tariff for port users, ensuring both a return for the public sector and competitive costs for the logistics chain.^[11] The recent auction for the Paranaguá Port access channel, for instance, was won by the consortium that offered the largest discount on the reference tariff.^[4]^[12]

Port tariffs are regulated under **ANTAQ** Resolution No. 61/2021, which establishes a standardized tariff structure and the procedures for adjustments and revisions.^[13]^[14] This regulation applies to Port Authorities and aims to create a clear and predictable framework for the costs associated with using port infrastructure.^[13] The Port Authority of Santos, for example, recently received approval from **ANTAQ** to apply new tariff rules, including discounts to incentivize sustainability and frequent users.^[15]

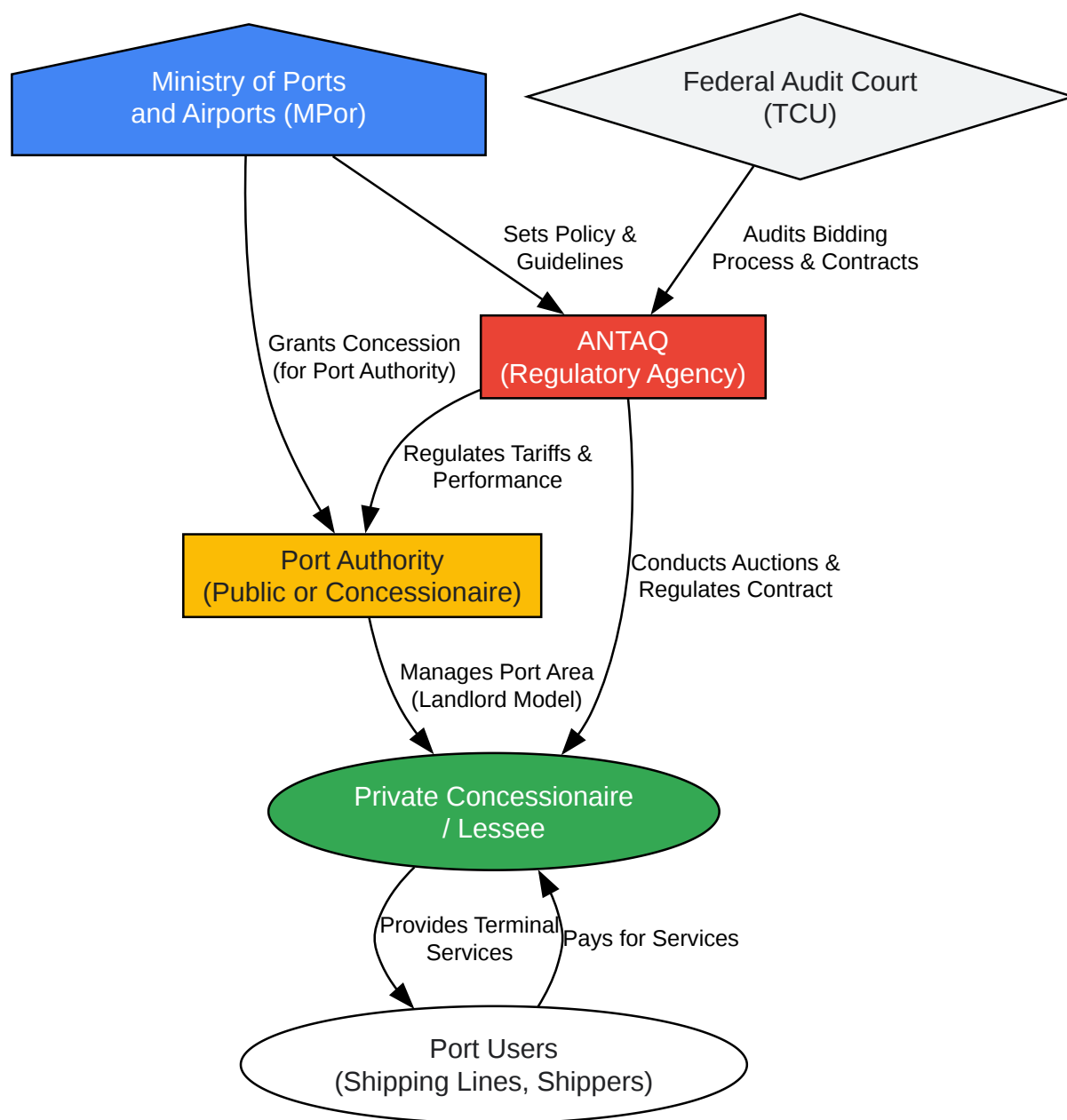
Quantitative Data on Recent Port Leases

The federal government's ambitious concession program has resulted in numerous successful auctions in recent years. The table below summarizes key quantitative data from a selection of recent and upcoming port terminal leases managed by **ANTAQ**.

Terminal ID	Port Location	Primary Cargo Type	Est. Investment (BRL)	Contract Term (Years)	Status / Auction Year
ITG02	Itaguaí, RJ	Solid Mineral Bulk (Iron Ore)	3.5 Billion	35	Auction held Dec 2024[6][10]
MCP03	Santana, AP	Solid Vegetable Bulk	88.9 Million	25	Auction held Dec 2024[6]
MAC16	Maceió, AL	Solid Bulk	6.18 Million	5	Auction held Dec 2024[6]
Paranaguá Access	Paranaguá, PR	N/A (Access Channel)	1.2 Billion	25	Auction held Oct 2025[12][16]
RDJ07	Rio de Janeiro, RJ	Offshore Logistics Support	99.4 Million	25	Auction held Oct 2025[16]
TMP Maceió	Maceió, AL	Passengers	3.75 Million	25	Auction held Oct 2025[16]
MAC11	Maceió, AL	Fuel	20.8 Million	25	Auction held Aug 2023[17]
MAC11A	Maceió, AL	Petroleum	46.5 Million	25	Auction held Aug 2023[17]
MAC12	Maceió, AL	Fuel	37.6 Million	10	Auction held Aug 2023[17]
STS08	Santos, SP	Liquid & Gaseous Bulk (Fuel)	260.6 Million	25	Auction held Nov 2021[18]
STS08A	Santos, SP	Liquid & Gaseous Bulk (Fuel)	678.3 Million	25	Auction held Nov 2021[18]

Key Stakeholder Interactions

The governance of the port concession model involves a structured interaction between several key governmental and private entities. The diagram below maps the primary relationships and responsibilities.



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Map of key stakeholder relationships in port concessions.

This structure delineates clear roles: the Ministry of Ports and Airports sets the overarching policy, **ANTAQ** acts as the executive regulator and auctioneer, the Port Authority serves as the landlord, and the private concessionaire invests in and operates the terminals, all under the oversight of the Federal Audit Court (TCU).

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